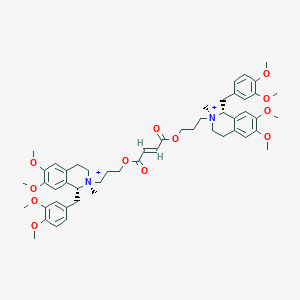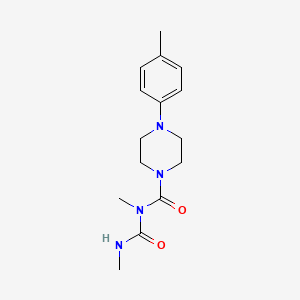
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is a chemical compound known for its relevance in various scientific and industrial applications. It is often associated with its hydrochloride form and is used as a reference standard in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine involves several steps. One common method includes the reaction of 3-phenylpropan-1-amine with p-tolyl chloride in the presence of a base to form the intermediate compound. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is used in several scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This action is mediated through its binding to the norepinephrine transporter, blocking its function and leading to enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit norepinephrine reuptake without significantly affecting other neurotransmitters sets it apart from other similar compounds .
Properties
CAS No. |
56161-78-5 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3 |
InChI Key |
HBZGYXADKHAYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















